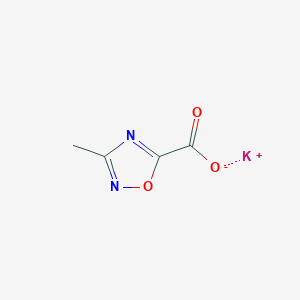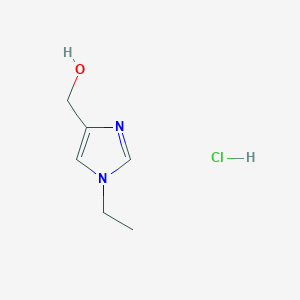
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Vue d'ensemble
Description
Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore its analogues are interesting in organic synthesis . Pyrazinamide analogues are synthesized by reacting pyrazine-2-carboxylic acids with various aliphatic and aromatic amines .
Molecular Structure Analysis
The molecular structure of pyrazinamide, a pyrazine-2-carboxamide, consists of a pyrazine ring with a carboxamide group attached .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazinamide analogues include the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, and the reaction of these acyl chlorides with amines to give pyrazine-2-carboxamides .
Physical And Chemical Properties Analysis
Pyrazinecarboxamide, a pyrazine-2-carboxamide, is a powder with a melting point of 189-191 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- The synthesis of certain pyrazole derivatives involving reactions with compounds like p-sulfamylphenyl hydrazine and glacial acetic acid has been explored. These synthesized compounds exhibited moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
Oxidation Studies
- The oxidation of cyclohexane and other compounds in the presence of carboxylic acids, including pyrazine-2-carboxylic acid, has been studied. These reactions are relevant in understanding the kinetics and mechanisms of oxidation processes in organic chemistry (Shul’pin et al., 2008).
Novel Linezolid Analogues
- Research has been conducted on the synthesis of novel compounds like 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, involving the use of 2-(pyrazine-2-carboxamido) acetic acid. These compounds were evaluated for antimicrobial and antifungal activities, showing promise in biomedical applications (Rajurkar & Pund, 2014).
Catalytic Oxidation
- The catalytic oxidation of various hydrocarbons using systems involving pyrazine-2-carboxylic acid has been extensively studied. These studies provide insights into the development of more efficient and selective oxidation processes in industrial chemistry (Nizova et al., 1997).
Pyrazine Carboxamide Ligands
- Research on new pyridine dicarboxamide ligands and their complexation with copper(II) includes derivatives of pyrazine-2-carboxamido. These studies are essential in the field of coordination chemistry and metal-organic frameworks (Jain et al., 2004).
Pyrazine-2-Substituted Carboxamide Derivatives
- The condensation of pyrazine-2,3-dicarboxylic acid anhydride with various reagents to form carboxamide derivatives has been investigated. These compounds show notable antimicrobial activities and potential for use in controlling bacterial growth (El-Wahab et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717876 | |
| Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid | |
CAS RN |
848777-30-0 | |
| Record name | (αS)-α-[(2-Pyrazinylcarbonyl)amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848777-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)



![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)


![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)


